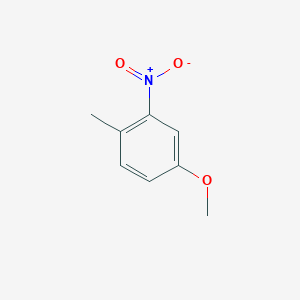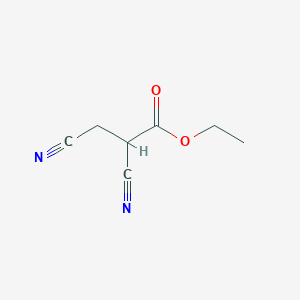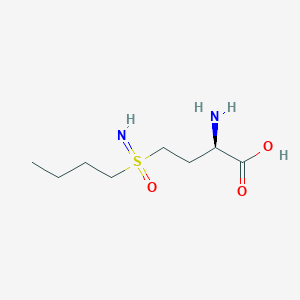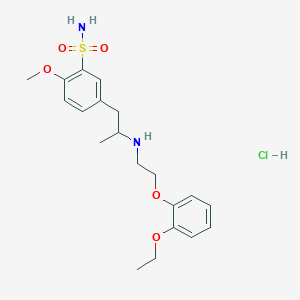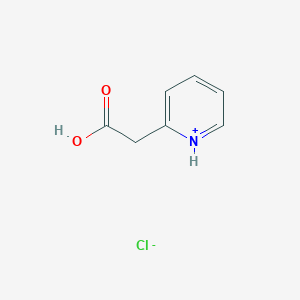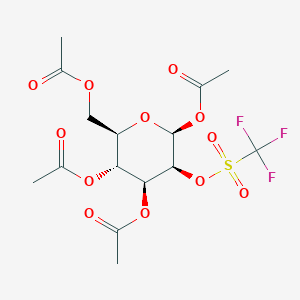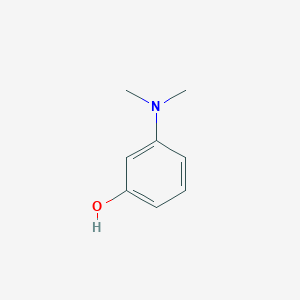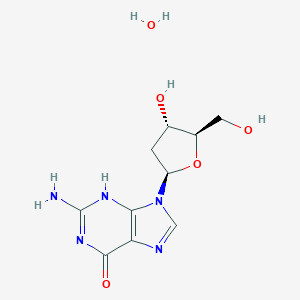
2'-Désoxyguanosine monohydratée
Vue d'ensemble
Description
La 2’-désoxyguanosine monohydratée est un nucléoside purique qui joue un rôle crucial dans la structure et la fonction de l'acide désoxyribonucléique (ADN). Elle est constituée de la base purique guanine liée à un sucre désoxyribose, avec une seule molécule d'eau associée à elle. Ce composé est essentiel dans divers processus biologiques, notamment la réplication et la réparation de l'ADN .
Applications De Recherche Scientifique
2’-Deoxyguanosine monohydrate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2’-Deoxyguanosine monohydrate is DNA synthesis in human cells . It is a purine nucleoside that upon sequential phosphorylation forms deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Mode of Action
2’-Deoxyguanosine monohydrate interacts with its targets by undergoing sequential phosphorylation to form dGTP . This compound is then incorporated into the DNA strand by DNA polymerases and reverse transcriptases, thereby participating in DNA synthesis .
Biochemical Pathways
The biochemical pathway primarily affected by 2’-Deoxyguanosine monohydrate is the DNA synthesis pathway . The compound is phosphorylated to form dGTP, which is then used by DNA polymerases and reverse transcriptases to synthesize DNA . This process is crucial for cell replication and function.
Result of Action
The primary molecular effect of 2’-Deoxyguanosine monohydrate is the synthesis of DNA in human cells . It has been shown to inhibit the clonogenic growth of certain leukemia cells . At the cellular level, it has been used for the quantification of whole cell deoxyribonucleotide triphosphate (dNTP) .
Analyse Biochimique
Biochemical Properties
2’-Deoxyguanosine monohydrate is involved in several biochemical reactions. Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA . It interacts with enzymes such as deoxyguanosine kinase and proteins involved in DNA synthesis . The nature of these interactions is primarily through binding and enzymatic conversion .
Cellular Effects
2’-Deoxyguanosine monohydrate has significant effects on various types of cells and cellular processes. It has been used to study its effect on mitochondrial DNA copy number in deoxyguanosine kinase mutant zebrafish . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyguanosine monohydrate involves its conversion into dGTP, which is then used by DNA polymerases and reverse transcriptases to synthesize DNA . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2’-Deoxyguanosine monohydrate is involved in the metabolic pathway that leads to the formation of dGTP, which is used in DNA synthesis . This pathway involves interactions with enzymes such as deoxyguanosine kinase .
Transport and Distribution
The transport and distribution of 2’-Deoxyguanosine monohydrate within cells and tissues involve its conversion into dGTP, which is then used in DNA synthesis
Subcellular Localization
Given its role in DNA synthesis, it is likely to be found in the nucleus where DNA replication occurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2’-désoxyguanosine monohydratée peut être réalisée par des méthodes enzymatiques. Une approche efficace implique une réaction en cascade monotope utilisant la thymidine phosphorylase d'Escherichia coli et la purine nucléoside phosphorylase de Brevibacterium acetylicum. Cette méthode utilise la thymidine et la guanine comme substrats, ce qui donne un rendement élevé de 2’-désoxyguanosine .
Méthodes de production industrielle : La production industrielle de la 2’-désoxyguanosine monohydratée utilise souvent la catalyse par cellules entières. Cette méthode implique l'utilisation d'enzymes modifiées pour améliorer l'efficacité et le rendement du processus de synthèse. La réaction a généralement lieu dans un tampon Tris-HCl à une température et un pH contrôlés, avec l'ajout de chlorure de magnésium pour faciliter la réaction .
Analyse Des Réactions Chimiques
Types de réactions : La 2’-désoxyguanosine monohydratée subit diverses réactions chimiques, notamment :
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les espèces réactives de l'oxygène.
Phosphorylation : Les kinases et l'adénosine triphosphate sont généralement utilisés dans les réactions de phosphorylation.
Principaux produits :
Oxydation : 8-oxo-7,8-dihydro-2’-désoxyguanosine.
Phosphorylation : Désoxyguanosine triphosphate.
4. Applications de la recherche scientifique
La 2’-désoxyguanosine monohydratée a un large éventail d'applications dans la recherche scientifique :
5. Mécanisme d'action
La 2’-désoxyguanosine monohydratée exerce ses effets principalement par son incorporation dans l'ADN. Une fois phosphorylée, elle forme du désoxyguanosine triphosphate, qui est ensuite utilisé par les ADN polymérases lors de la synthèse de l'ADN. La nature riche en électrons du composé le rend sensible aux dommages oxydatifs, ce qui peut conduire à la formation de dérivés oxydés qui servent de biomarqueurs du stress oxydatif .
Composés similaires :
Guanosine : Similaire à la 2’-désoxyguanosine, mais contient un groupe hydroxyle en position 2’ du sucre ribose.
2’-Désoxyadénosine : Un autre désoxyribonucléoside avec l'adénine comme base.
2’-Désoxycytidine : Contient la cytosine comme base.
Unicité : La 2’-désoxyguanosine monohydratée est unique en raison de son rôle spécifique dans la synthèse et la réparation de l'ADN. Sa sensibilité aux dommages oxydatifs en fait un outil précieux pour étudier le stress oxydatif et ses effets sur les acides nucléiques .
Comparaison Avec Des Composés Similaires
Guanosine: Similar to 2’-deoxyguanosine but contains a hydroxyl group at the 2’ position of the ribose sugar.
2’-Deoxyadenosine: Another deoxyribonucleoside with adenine as the base.
2’-Deoxycytidine: Contains cytosine as the base.
Uniqueness: 2’-Deoxyguanosine monohydrate is unique due to its specific role in DNA synthesis and repair. Its susceptibility to oxidative damage makes it a valuable tool for studying oxidative stress and its effects on nucleic acids .
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-FPKZOZHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036032 | |
| Record name | 2'-Deoxyguanosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-55-9, 312693-72-4 | |
| Record name | 2′-Deoxyguanosine hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207121-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2´-Deoxyguanosine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




